
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring, along with a propynyl group (-C≡C-CH2OH) and a methyl group (-CH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol (m-cresol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-yn-1-yl)-3-methylphenol.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-3-methylphenol or 4-(3-hydroxypropyl)-3-methylphenol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
類似化合物との比較
Similar Compounds
4-(3-Hydroxyprop-1-yn-1-yl)phenol: Lacks the methyl group, resulting in different chemical and biological properties.
4-(3-Hydroxyprop-1-en-1-yl)-3-methylphenol: Contains a double bond instead of a triple bond in the propynyl group, affecting its reactivity.
4-(3-Hydroxypropyl)-3-methylphenol: Contains a single bond in the propyl group, leading to different physical and chemical characteristics.
Uniqueness
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is unique due to the presence of both a hydroxyl group and a propynyl group on the phenol ring
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
4-(3-hydroxyprop-1-ynyl)-3-methylphenol |
InChI |
InChI=1S/C10H10O2/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7,11-12H,6H2,1H3 |
InChIキー |
DCYXPTOAKGAXAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


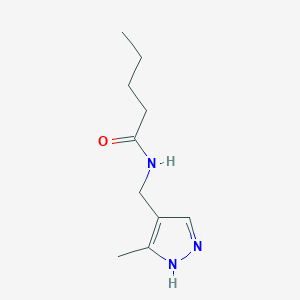
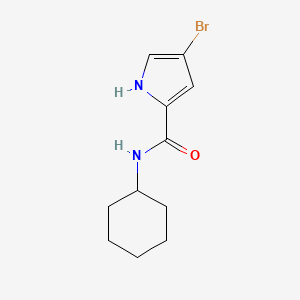
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
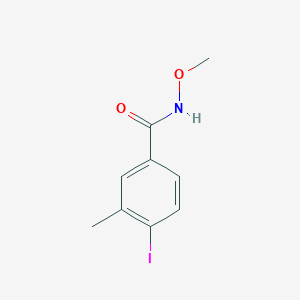

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)
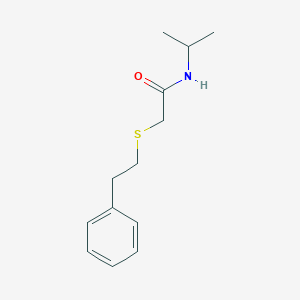

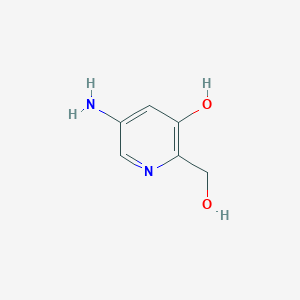
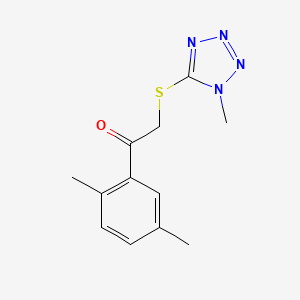
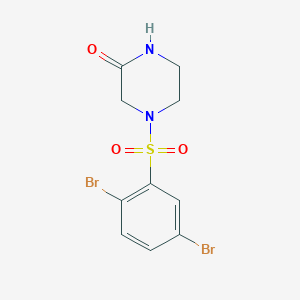
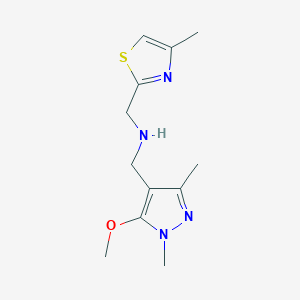
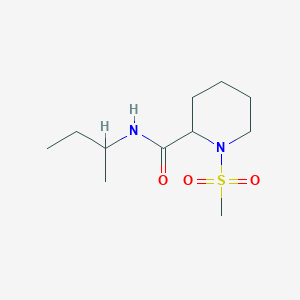
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
